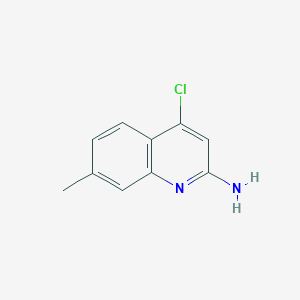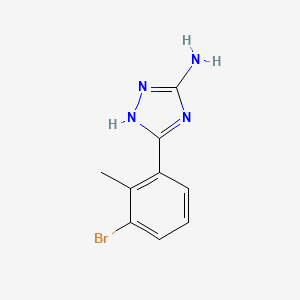
(R)-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate: is a chiral compound that features a benzyl group, a tert-butyldimethylsilyl (TBDMS) protecting group, and a hydroxybutanoate moiety. This compound is of interest in organic synthesis due to its unique structure and reactivity, making it a valuable intermediate in the preparation of various complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate typically involves the protection of the hydroxy group using a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The resulting TBDMS-protected intermediate is then subjected to esterification with benzyl alcohol under acidic conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of ®-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate can be scaled up using continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, improved safety, and higher efficiency compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the ester moiety, converting it into primary alcohols.
Substitution: The TBDMS group can be selectively removed under acidic or fluoride ion conditions, allowing for further functionalization of the hydroxy group.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Tetrabutylammonium fluoride (TBAF) or acidic conditions (e.g., HCl) are used to remove the TBDMS group.
Major Products Formed
Oxidation: Formation of benzyl 4-((tert-butyldimethylsilyl)oxy)-2-oxobutanoate.
Reduction: Formation of benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanol.
Substitution: Formation of benzyl 4-hydroxy-2-hydroxybutanoate.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, ®-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate is used as a chiral building block for the synthesis of complex molecules, including pharmaceuticals and natural products .
Biology
The compound serves as a precursor in the synthesis of biologically active molecules, aiding in the study of enzyme mechanisms and metabolic pathways .
Medicine
In medicinal chemistry, it is utilized in the development of drug candidates, particularly those targeting specific enzymes or receptors .
Industry
Industrially, the compound is employed in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and specialty materials .
Mecanismo De Acción
The mechanism of action of ®-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate involves its role as a protecting group and chiral auxiliary. The TBDMS group protects the hydroxy functionality during various synthetic transformations, preventing unwanted side reactions. The benzyl ester moiety can be selectively cleaved under hydrogenolysis conditions, allowing for the release of the desired product .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl ®-4-((tert-butyldimethylsilyl)oxy)decanoate
- (4R,6R,E)-6-((tert-butyldimethylsilyl)oxy)-4-hydroxydec-2-enoate
- (4S,6R,E)-6-((tert-butyldimethylsilyl)oxy)-4-hydroxydec-2-enoate
Uniqueness
What sets ®-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate apart is its specific combination of a benzyl ester and a TBDMS-protected hydroxy group, which provides unique reactivity and selectivity in synthetic applications .
Propiedades
Fórmula molecular |
C17H28O4Si |
|---|---|
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
benzyl (2R)-4-[tert-butyl(dimethyl)silyl]oxy-2-hydroxybutanoate |
InChI |
InChI=1S/C17H28O4Si/c1-17(2,3)22(4,5)21-12-11-15(18)16(19)20-13-14-9-7-6-8-10-14/h6-10,15,18H,11-13H2,1-5H3/t15-/m1/s1 |
Clave InChI |
QAQQEKKSOHHHNA-OAHLLOKOSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)OCC[C@H](C(=O)OCC1=CC=CC=C1)O |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCCC(C(=O)OCC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B13672052.png)



![4-Bromo-2-[2-[(tert-butyldimethylsilyl)oxy]ethyl]thiazole](/img/structure/B13672075.png)
![6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13672084.png)

![Methyl 2-methylbenzo[d]thiazole-4-carboxylate](/img/structure/B13672105.png)
![tert-Butyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B13672106.png)





